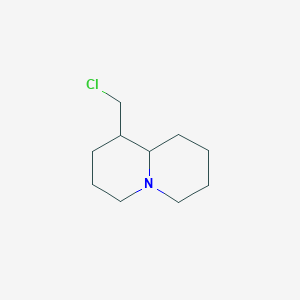

1-(chloromethyl)octahydro-2H-quinolizine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClN/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXKSXHUBMYDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395667 | |

| Record name | 1-(chloromethyl)octahydro-2H-quinolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91049-90-0 | |

| Record name | 1-(chloromethyl)octahydro-2H-quinolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(chloromethyl)octahydro-2H-quinolizine: Core Properties and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-(chloromethyl)octahydro-2H-quinolizine, a derivative of the quinolizidine alkaloid scaffold. Due to the limited publicly available experimental data for this specific compound, this guide combines available computed data with extrapolated information from closely related analogues and the broader class of quinolizidine alkaloids. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in drug discovery and development.

Chemical and Physical Properties

This compound is a halogenated derivative of the saturated heterocyclic system quinolizidine. The presence of the chloromethyl group introduces a reactive site for further chemical modifications, making it a potentially valuable intermediate in medicinal chemistry.

Structural Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 91049-90-0[1] |

| Molecular Formula | C₁₀H₁₈ClN[1] |

| Molecular Weight | 187.71 g/mol [1] |

| Canonical SMILES | C1CCN2CCCC(C2C1)CCl |

| InChI | InChI=1S/C10H18ClN/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8H2 |

Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA (Lipophilicity) | 2.5 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[2] |

| Rotatable Bond Count | 1 | PubChem (Computed)[2] |

| Exact Mass | 187.1127773 Da | PubChem (Computed)[2] |

| Topological Polar Surface Area | 3.2 Ų | PubChem (Computed)[2] |

Spectral Information

While specific spectral data for this compound is not publicly accessible, PubChem indicates the existence of ¹H NMR and IR spectra.[3] Researchers may need to acquire the compound from a commercial vendor to obtain lot-specific spectral data.[1][4] For reference, the spectral characteristics of the parent quinolizidine scaffold have been documented.[5]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the literature. However, a plausible synthetic route can be devised based on established methods for the modification of lupinine, a naturally occurring quinolizidine alkaloid bearing a hydroxymethyl group at the C-1 position. The following protocol is a hypothetical adaptation of a reported synthesis of a related compound, (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine.[6]

Proposed Synthesis of this compound from Lupinine

This two-step synthesis involves the conversion of the primary alcohol in lupinine to a good leaving group (mesylate), followed by nucleophilic substitution with a chloride ion.

Step 1: Synthesis of (1R,9aR)-octahydro-1H-quinolizin-1-ylmethyl methanesulfonate [6]

-

Dissolve lupinine (1 equivalent) and triethylamine (3 equivalents) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methanesulfonyl chloride (2 equivalents) in anhydrous CH₂Cl₂ to the cooled reaction mixture dropwise.

-

Stir the reaction mixture for 30 minutes at 0 °C, and then allow it to warm to room temperature and stir for an additional 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium chloride (2 x volume).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude mesylate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a chloroform/ethanol gradient) to obtain the pure (1R,9aR)-octahydro-1H-quinolizin-1-ylmethyl methanesulfonate.

Step 2: Synthesis of this compound

-

Dissolve the purified mesylate (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add an excess of a chloride salt, for example, lithium chloride (LiCl) (3-5 equivalents).

-

Heat the reaction mixture to a temperature sufficient to promote nucleophilic substitution (e.g., 50-80 °C) and stir for several hours.

-

Monitor the reaction by TLC until the starting mesylate is consumed.

-

After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

Biological Activity and Drug Development Perspectives

While there is no specific biological data for this compound, the parent quinolizidine alkaloid scaffold is known to exhibit a wide range of pharmacological activities.[7][8][9][10] This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.

Known activities of quinolizidine alkaloids include:

-

Antiviral Activity: Certain quinolizidine alkaloids, such as aloperine, have demonstrated inhibitory effects against influenza A virus and HIV-1.[11][12][13] The mechanism of action for some derivatives is thought to involve targeting the viral nucleoprotein.[13]

-

Anticancer Activity: Many quinolizidine alkaloids have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9]

-

Anti-inflammatory and Analgesic Effects: These activities have been reported for several members of this alkaloid class.[8][9]

-

Cardiovascular Effects: Some quinolizidine alkaloids can influence the cardiovascular system.[7][8]

-

Central Nervous System (CNS) Activity: Effects on the CNS have also been documented.[14]

The chloromethyl group in this compound provides a handle for the synthesis of a library of derivatives, which could be screened for various biological activities.

Visualizations

Synthetic and Screening Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound and its subsequent derivatization and biological screening.

Caption: Workflow for synthesis, derivatization, and screening of this compound.

Biosynthesis of the Quinolizidine Core

The quinolizidine alkaloid skeleton is biosynthesized from the amino acid L-lysine. The following diagram outlines the initial steps of this pathway.

Caption: Simplified biosynthetic pathway of the quinolizidine alkaloid core from L-lysine.[15]

References

- 1. scbt.com [scbt.com]

- 2. (1R,9aR)-1-(chloromethyl)octahydro-1H-quinolizine | C10H18ClN | CID 7030694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H18ClN | CID 3732246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Quinolizidine | C9H17N | CID 119036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and Synthesis of Quinolizidines with Anti-Influenza A Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

"1-(chloromethyl)octahydro-2H-quinolizine" chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 1-(chloromethyl)octahydro-2H-quinolizine, including its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Nomenclature

This compound is a derivative of the quinolizidine alkaloid scaffold. The quinolizidine ring system is a nitrogenous heterocycle with a 1-azabicyclo[4.4.0]decane core structure.[1] The specific stereochemistry of the compound is crucial for its biological activity and is designated in its IUPAC name.

The IUPAC name for this compound is (1R,9aR)-1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine .[2] The CAS Registry Number is 91049-90-0.[3]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of (1R,9aR)-1-(chloromethyl)octahydro-2H-quinolizine.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ClN | [3] |

| Molecular Weight | 187.71 g/mol | [2][3] |

| IUPAC Name | (1R,9aR)-1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine | [2] |

| SMILES | C1CCN2CCC--INVALID-LINK--CCl | [2] |

| InChI | InChI=1S/C10H18ClN/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8H2/t9-,10+/m0/s1 | [2] |

| InChIKey | IBXKSXHUBMYDFR-VHSXEESVSA-N | [2] |

Experimental Protocols

Synthesis of (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate [4]

This protocol describes the conversion of the hydroxyl group of lupinine to a good leaving group (mesylate), which can then be subjected to nucleophilic substitution with a chloride source to yield the target compound.

-

Materials:

-

Lupinine (3.54 g, 21 mmol)

-

Triethylamine (6.36 g, 63 mmol)

-

Methanesulfonyl chloride (4.8 g, 42 mmol)

-

Dichloromethane (CH₂Cl₂) (220 mL)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

A solution of lupinine and triethylamine in 200 mL of CH₂Cl₂ is cooled in an ice bath.

-

A solution of methanesulfonyl chloride in 20 mL of CH₂Cl₂ is added dropwise to the cooled solution.

-

The reaction mixture is stirred for 30 minutes at 0°C and then for 6 hours at room temperature.

-

The reaction mixture is washed twice with a saturated sodium chloride solution (2 x 20 mL).

-

The organic layer is dried over anhydrous MgSO₄ and filtered.

-

The solvent is removed in vacuo.

-

The residue is purified by column chromatography on silica gel (eluent: chloroform, then chloroform-ethanol, 50:1) to yield (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate.

-

To obtain this compound, the resulting mesylate can be treated with a source of chloride ions, such as lithium chloride, in an appropriate solvent like acetone or DMF.

Biological Activity and Potential Applications

Quinolizidine alkaloids are known for a wide range of biological activities, including antiviral, antimicrobial, cytotoxic, and anti-inflammatory properties.[1] Derivatives of the closely related lupinine have shown promise as antiviral agents, particularly against influenza viruses.[5]

The diagram below illustrates the relationship between the parent alkaloid, its derivatization, and potential therapeutic applications.

Caption: Derivatization of lupinine to yield bioactive quinolizidine analogs.

The introduction of a chloromethyl group provides a reactive handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel bioactive compounds. For instance, it can be converted to the corresponding azide, which can then be used in "click" chemistry to generate a library of triazole-containing derivatives for biological screening.[4] Studies on such triazole derivatives of the quinolizidine scaffold have demonstrated their potential as virucidal agents.[5]

For research purposes, this compound is available from commercial suppliers.[3][6] It is intended for research use only and not for diagnostic or therapeutic applications.[3][6]

References

- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1R,9aR)-1-(chloromethyl)octahydro-1H-quinolizine | C10H18ClN | CID 7030694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

Technical Guide: 1-(chloromethyl)octahydro-2H-quinolizine and its Analogs in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolizidine alkaloids are a diverse class of natural products found in various plants, notably in the family Fabaceae. These compounds are characterized by a core bicyclic structure and have garnered significant interest in medicinal chemistry due to their wide range of biological activities. This technical guide focuses on the specific quinolizidine derivative, 1-(chloromethyl)octahydro-2H-quinolizine, and provides a broader context of its related compounds, which have shown potential as antiviral, antibacterial, anti-inflammatory, and anticancer agents. Given the limited publicly available data on this compound, this guide leverages information on closely related analogs, particularly derivatives of the natural alkaloid lupinine, to provide a comprehensive overview of the synthesis, potential biological activities, and relevant experimental methodologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 91049-90-0 | |

| Molecular Formula | C₁₀H₁₈ClN | |

| Molecular Weight | 187.71 g/mol |

Synthesis and Experimental Protocols

The conversion of the primary alcohol in lupinine to a chloromethyl group can be achieved through various standard methods. One common and effective method involves the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.[1][2][3] This reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the chiral center if applicable.[4]

Proposed Synthetic Protocol:

-

Dissolution: Dissolve (-)-lupinine in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reagent: Slowly add a solution of thionyl chloride (SOCl₂) in the same solvent to the cooled solution of lupinine. The addition of a base like pyridine can be used to scavenge the generated HCl.

-

Reaction: Allow the reaction mixture to stir at 0°C for a specified period and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is typically quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Caption: Proposed synthesis of this compound from (-)-lupinine.

Biological Activity and Potential Applications

Quinolizidine alkaloids as a class exhibit a broad spectrum of biological activities.[5][6] These activities are highly dependent on the specific substitutions on the quinolizidine core. While data on this compound is not available, studies on related compounds provide insights into its potential pharmacological profile.

| Biological Activity | Description | Related Compounds | Reference |

| Antiviral | Inhibition of viral replication, particularly against influenza viruses. Some derivatives have also been investigated against other viruses like Dengue and HIV-1. | Triazole derivatives of lupinine, Aloperine derivatives | [7][8][9][10] |

| Antibacterial | Activity against both Gram-positive and Gram-negative bacteria. | (1S,9aR)-{1-[(4-(hydroxymethyl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | [11] |

| Anti-inflammatory | Modulation of inflammatory pathways. | Quinolizidine alkaloids in general | [5] |

| Anticancer | Cytotoxic effects against various cancer cell lines. | Quinolizidine alkaloids in general | [5] |

| Cholinesterase Inhibition | Lupinine has been shown to be a mild acetylcholinesterase inhibitor. | Lupinine | [12][13] |

Experimental Protocols for Biological Evaluation: A Case Study on Antiviral Activity

The following is a generalized experimental workflow for assessing the antiviral activity of quinolizidine derivatives, based on protocols used for testing lupinine analogs against influenza virus.[8]

In Vitro Antiviral Assay Workflow:

-

Cell Culture: Maintain a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in appropriate culture media.

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in a 96-well plate and incubate.

-

Treat the cells with various concentrations of the test compound for a period that mirrors the antiviral assay (e.g., 48-72 hours).

-

Add MTT reagent, incubate, and then add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength to determine cell viability and calculate the 50% cytotoxic concentration (CC₅₀).

-

-

Antiviral Activity Assay (e.g., Plaque Reduction Assay or CPE Inhibition Assay):

-

Seed host cells in plates and grow to confluence.

-

Infect the cells with a known titer of the virus.

-

After a short incubation period to allow for viral entry, remove the virus inoculum and add media containing different concentrations of the test compound.

-

Incubate for a period sufficient for viral replication (e.g., 48-72 hours).

-

Assess the antiviral effect by either counting viral plaques or by measuring the inhibition of the cytopathic effect (CPE), often using a cell viability stain like crystal violet.

-

Calculate the 50% effective concentration (EC₅₀).

-

-

Selectivity Index (SI) Calculation: The selectivity index (SI = CC₅₀ / EC₅₀) is calculated to determine the therapeutic window of the compound. A higher SI value indicates a more promising antiviral candidate.

Caption: General experimental workflow for in vitro antiviral activity and cytotoxicity evaluation.

Signaling Pathways and Mechanism of Action

Detailed studies on the specific intracellular signaling pathways modulated by this compound have not been reported. However, the broader class of quinoline and quinolizidine derivatives are known to interact with various biological targets. For instance, some quinoline-based compounds function as topoisomerase inhibitors, which is a mechanism of action for some antibacterial and anticancer drugs.

For the antiviral activity of certain quinolizidine derivatives against influenza, it has been suggested that they may interfere with viral entry or replication processes. Molecular docking studies with triazole derivatives of lupinine have indicated potential interactions with viral surface proteins like hemagglutinin and neuraminidase.[8]

The alkaloid aloperine, another quinolizidine, has been shown to protect cells against oxidative stress by activating the Nrf2/HO-1 pathway.[14] This suggests that some quinolizidine alkaloids may exert their therapeutic effects through the modulation of cellular stress response pathways.

Conclusion

This compound represents a synthetically accessible derivative of the quinolizidine alkaloid core. While direct biological data for this specific compound is limited, the extensive research on related quinolizidine alkaloids, particularly those derived from lupinine, highlights the potential of this chemical scaffold in drug discovery. The established antiviral, antibacterial, and other pharmacological activities of this class of compounds warrant further investigation into derivatives such as this compound. The synthetic and experimental protocols outlined in this guide, drawn from studies on analogous compounds, provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other novel quinolizidine derivatives. Further research is needed to elucidate the specific mechanisms of action and signaling pathways involved in the biological effects of these compounds.

References

- 1. Alcohol to Alkyl Halide | Preparation, Reaction & Conversion | Study.com [study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lupinine - Wikipedia [en.wikipedia.org]

- 13. Lupinine - LKT Labs [lktlabs.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Synthesis of 1-(Chloromethyl)octahydro-2H-quinolizine from Lupinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(chloromethyl)octahydro-2H-quinolizine, a valuable synthetic intermediate, using the readily available natural product lupinine as a precursor. This document details the underlying chemical principles, experimental methodologies, and expected outcomes, tailored for professionals in chemical research and drug development.

Introduction

Lupinine, a quinolizidine alkaloid, serves as a versatile chiral starting material in organic synthesis. Its conversion to this compound involves the substitution of the primary hydroxyl group in lupinine with a chlorine atom. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting chloro derivative is a key intermediate for further functionalization, enabling the introduction of various moieties to the quinolizidine scaffold, which is of significant interest in the development of novel therapeutic agents.

Reaction Principle and Mechanism

The conversion of the primary alcohol in lupinine to the corresponding alkyl chloride is a nucleophilic substitution reaction. Thionyl chloride is a common and effective reagent for this purpose. The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion.

The stereochemical outcome of the reaction can be controlled by the reaction conditions, particularly the presence or absence of a base like pyridine. In the absence of a base, the reaction can proceed through an Sₙi (substitution nucleophilic internal) mechanism, which may lead to retention of configuration. However, in the presence of pyridine, the reaction typically follows an Sₙ2 pathway, resulting in an inversion of stereochemistry at the chiral center. Pyridine acts as a base to neutralize the HCl generated during the reaction and also to form a pyridinium salt with the chlorosulfite intermediate, which is then attacked by the chloride ion in a backside fashion.

Experimental Protocol

While a specific, detailed experimental protocol for the direct chlorination of lupinine with thionyl chloride is not extensively documented in publicly available literature, a reliable procedure can be extrapolated from the synthesis of similar derivatives and general methods for the chlorination of amino alcohols. The following protocol is a representative procedure.

Materials:

-

Lupinine

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, for stereochemical control)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of lupinine in anhydrous dichloromethane.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride (1.5 to 2.0 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution of lupinine over a period of 30-60 minutes, maintaining the temperature at 0 °C. If pyridine is used, it is typically added to the lupinine solution before the addition of thionyl chloride.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours (the reaction progress can be monitored by thin-layer chromatography). In some cases, gentle heating (reflux) may be required to drive the reaction to completion.

-

Work-up: The reaction mixture is cooled and then slowly quenched by the addition of a saturated sodium bicarbonate solution to neutralize the excess acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to afford the pure this compound.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ClN | [1][2] |

| Molecular Weight | 187.71 g/mol | [1][2] |

| Appearance | Expected to be an oil or a low-melting solid | Inferred |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Soluble in common organic solvents | Inferred |

| CAS Number | 91049-90-0 | [1] |

Visualizations

Reaction Pathway

Caption: Synthetic route from Lupinine to this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The conversion of lupinine to this compound represents a straightforward and efficient method for the production of a valuable synthetic intermediate. The reaction, utilizing thionyl chloride, is generally high-yielding and can be adapted to control the stereochemical outcome. This technical guide provides a foundational understanding and a practical framework for researchers to undertake this synthesis, paving the way for the development of novel quinolizidine-based compounds with potential therapeutic applications. Further research to fully characterize the product and optimize the reaction conditions is encouraged.

References

The Biological Significance of the Quinolizidine Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolizidine alkaloid (QA) scaffold, a nitrogenous heterocyclic system, is a recurring motif in a diverse array of natural products exhibiting a wide spectrum of potent biological activities. Found in various plant families, particularly Fabaceae, as well as in some animal species, these compounds have attracted significant attention from the scientific community for their therapeutic potential. This technical guide provides a comprehensive overview of the biological significance of the quinolizidine scaffold, with a focus on its prominent members: matrine, sparteine, cytisine, and lupinine. We delve into their diverse pharmacological effects, including anticancer, anti-inflammatory, anti-arrhythmic, and central nervous system activities. This guide presents quantitative biological data, detailed experimental protocols for their isolation and analysis, and visual representations of the key signaling pathways they modulate. The information compiled herein aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery, facilitating further exploration of the quinolizidine scaffold for the development of novel therapeutic agents.

Introduction to the Quinolizidine Scaffold

Quinolizidine alkaloids are a class of naturally occurring compounds characterized by the presence of a 1-azabicyclo[4.4.0]decane ring system.[1] This core structure is biosynthesized from the amino acid L-lysine.[2] The structural diversity within this class of alkaloids arises from variations in the number and arrangement of quinolizidine rings, as well as the presence of various substituents. These structural nuances are responsible for the wide range of biological activities observed for these compounds.[3]

Historically, plants containing quinolizidine alkaloids have been used in traditional medicine for various ailments. Modern scientific investigation has validated many of these traditional uses and has uncovered novel pharmacological properties, making the quinolizidine scaffold a promising starting point for the development of new drugs.[4][5] This guide will explore the biological significance of this scaffold through the lens of its most well-studied representatives.

Key Quinolizidine Alkaloids and Their Biological Activities

This section details the biological activities of prominent quinolizidine alkaloids, supported by quantitative data to facilitate comparison and further research.

Matrine and Oxymatrine: The Anticancer Powerhouses

Matrine and its oxidized form, oxymatrine, are tetracyclo-quinolizidine alkaloids predominantly isolated from the roots of plants of the Sophora genus.[1] They have been extensively studied for their potent anticancer activities, which are exerted through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of various signaling pathways.[6][7][8]

Table 1: Anticancer Activity of Matrine and Oxymatrine

| Compound | Cell Line | Assay | IC50 | Reference |

| Matrine | Human cervical cancer (HeLa) | MTT Assay | 1.5 mg/mL (48h) | [6] |

| Matrine | Human non-small cell lung cancer (A549) | MTT Assay | 0.75 mg/mL (48h) | [6] |

| Matrine | Human breast cancer (MCF-7) | MTT Assay | 1.2 mg/mL (48h) | [6] |

| Oxymatrine | Human breast cancer (MCF-7) | CCK-8 Assay | <16 mg/mL (48h) | [4] |

| Oxymatrine | Human gastric cancer (HGC-27) | CCK-8 Assay | 2.2 mg/mL (48h) | [9] |

| Oxymatrine | Human gastric cancer (AGS) | CCK-8 Assay | 1.8 mg/mL (48h) | [9] |

Sparteine: A Potent Anti-Arrhythmic Agent

Sparteine is a tetracyclic quinolizidine alkaloid found in various plants, including those of the Lupinus and Cytisus genera.[3] It is classified as a class 1a anti-arrhythmic agent due to its ability to block sodium channels in cardiac cells.[10][11] This action stabilizes the cardiac membrane and reduces the excitability of the heart muscle, thereby mitigating abnormal heart rhythms.[10]

Table 2: Biological Activity of Sparteine

| Target | Activity | Quantitative Data | Reference |

| Voltage-gated sodium channels | Blocker | Not specified | [10][11] |

| Muscarinic acetylcholine receptors | Modulator | Not specified | [3] |

| Central Nervous System | Anticonvulsant | 100% seizure inhibition at 40 mg/kg (rats) | [3] |

Cytisine: A Nicotinic Acetylcholine Receptor Modulator

Cytisine is a tricyclic quinolizidine alkaloid found in plants of the Fabaceae family, such as Cytisus laburnum (golden rain).[4] It acts as a partial agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is heavily implicated in nicotine addiction.[4][9][12] This mechanism of action makes cytisine an effective smoking cessation aid.[4]

Table 3: Binding Affinity of Cytisine for Nicotinic Acetylcholine Receptors

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| α4β2 | 0.17 nM | [1] |

| α7 | 4200 nM | [1] |

Lupinine: An Acetylcholinesterase Inhibitor

Lupinine is a bicyclic quinolizidine alkaloid found in plants of the Lupinus genus. It has been shown to be a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10] By inhibiting AChE, lupinine increases the levels of acetylcholine in the synaptic cleft, which has potential therapeutic implications for neurological disorders characterized by cholinergic deficits.

Table 4: Inhibitory Activity of Lupinine

| Target | Assay | IC50 | Reference |

| Acetylcholinesterase | Ellman's Method | Not specified | [10] |

| Nicotinic Acetylcholine Receptors | Radioligand Binding | >500 µM | [10] |

| Muscarinic Acetylcholine Receptors | Radioligand Binding | 190 µM | [10] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of quinolizidine alkaloids stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways.

Anticancer Mechanisms of Matrine

Matrine exerts its anticancer effects through a multi-pronged approach, targeting several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

-

Inhibition of the NF-κB Signaling Pathway: Matrine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and cancer.[7] By blocking NF-κB, matrine can suppress the expression of genes involved in cell proliferation and survival.

-

Modulation of the TGF-β/Smad Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway is often dysregulated in cancer. Matrine can interfere with this pathway, inhibiting the activation of hepatic stellate cells, which are key drivers of liver fibrosis, a condition that can progress to liver cancer.[7]

-

Induction of Apoptosis: Matrine can induce programmed cell death (apoptosis) in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[7] It also activates caspase enzymes, which are the executioners of apoptosis.[7]

-

Regulation of the JAK2/STAT3 Pathway: Oxymatrine, a derivative of matrine, has been found to inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.[11]

Caption: Signaling pathways modulated by Matrine.

Mechanism of Action of Sparteine

Sparteine's primary mechanism of action as an anti-arrhythmic agent is the blockade of voltage-gated sodium channels in cardiac myocytes. By binding to these channels, sparteine reduces the influx of sodium ions during the depolarization phase of the cardiac action potential, leading to a stabilization of the cell membrane and a decrease in cardiac excitability.[10]

Caption: Mechanism of action of Sparteine.

Cytisine's Interaction with Nicotinic Acetylcholine Receptors

Cytisine's efficacy as a smoking cessation aid is attributed to its role as a partial agonist at α4β2 nicotinic acetylcholine receptors. It binds to these receptors, mimicking the effect of nicotine to a lesser degree. This partial agonism helps to alleviate nicotine withdrawal symptoms and cravings while also blocking nicotine from binding to the same receptors, thus reducing the rewarding effects of smoking.[4][12]

Caption: Cytisine's interaction with nAChRs.

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of quinolizidine alkaloids.

Extraction of Matrine from Sophora flavescens

This protocol describes a method for the extraction and purification of matrine from the dried roots of Sophora flavescens.[13]

Materials:

-

Dried and powdered roots of Sophora flavescens

-

Ethanol (95%)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography column

-

Silica gel

Procedure:

-

Extraction: Macerate 100 g of powdered Sophora flavescens roots with 500 mL of 95% ethanol at room temperature for 24 hours with occasional shaking. Filter the mixture and repeat the extraction process twice more with fresh solvent.

-

Acid-Base Extraction: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract. Suspend the crude extract in 200 mL of 2% HCl and filter. Wash the acidic solution with 100 mL of dichloromethane three times to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous layer to 10-11 with 10% NaOH. Extract the alkaline solution with 100 mL of dichloromethane three times.

-

Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude matrine extract.

-

Purification: Purify the crude extract by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol. Collect the fractions containing matrine and evaporate the solvent to obtain the purified compound.

Total Synthesis of (±)-Sparteine

The following is a multi-step synthesis of racemic sparteine.[1][10]

Caption: Workflow for the total synthesis of (±)-Sparteine.

Step 1: Dearomatization/Cyclization

-

Dissolve pyridine in dichloromethane (DCM) and cool to -78 °C.

-

Add glutaryl chloride dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to -78 °C and quench with methanol.

-

Perform an aqueous workup and purify the crude product by flash chromatography to yield the quinolizidine intermediate.

Subsequent Steps: The quinolizidine intermediate is then carried through a series of reactions including epimerization, hydrogenation, reduction/tosylation, an SN2 reaction, and a final reduction to yield (±)-sparteine. Detailed procedures for these steps can be found in the cited literature.[1]

Acetylcholinesterase Inhibition Assay

This protocol, based on the Ellman method, is used to determine the acetylcholinesterase inhibitory activity of compounds like lupinine.[14][15][16]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test compound (e.g., lupinine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of buffer.

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The quinolizidine scaffold represents a privileged structure in medicinal chemistry, giving rise to a plethora of natural products with significant and diverse biological activities. The examples of matrine, sparteine, cytisine, and lupinine highlight the therapeutic potential of this scaffold in areas such as oncology, cardiology, and neurology. The quantitative data, mechanistic insights, and experimental protocols provided in this guide are intended to facilitate the ongoing research and development of novel drugs based on the quinolizidine framework. Further exploration of the structure-activity relationships within this class of alkaloids, coupled with modern drug design strategies, holds great promise for the discovery of next-generation therapeutic agents with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Ultrafast and Highly Efficient Laser Extraction of Matrine and Oxymatrine from Sophora flavescens for the Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105949194A - Extraction process for matrine - Google Patents [patents.google.com]

- 6. CN103739602A - Method for extracting matrine - Google Patents [patents.google.com]

- 7. First asymmetric total synthesis of (+)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scribd.com [scribd.com]

- 11. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20210300929A1 - Method for isolation of cytisine - Google Patents [patents.google.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. assaygenie.com [assaygenie.com]

The Antimicrobial Potential of 1-(Chloromethyl)octahydro-2H-quinolizine Derivatives: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial spectrum of compounds derived from the versatile scaffold, 1-(chloromethyl)octahydro-2H-quinolizine. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antimicrobial agents. The information presented herein is a synthesis of available scientific literature, focusing on quantitative antimicrobial data, experimental methodologies, and the underlying mechanisms of action.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the continuous search for novel antimicrobial agents, heterocyclic compounds, particularly those containing the quinolizidine nucleus, have garnered significant attention. Quinolizidine alkaloids, naturally occurring in various plants, have demonstrated a wide range of biological activities, including antibacterial and antifungal properties.[1][2] The synthetic precursor, this compound, serves as a valuable starting point for the development of a diverse library of derivatives with potential therapeutic applications. This guide focuses on the antimicrobial characteristics of these synthetic analogs, with a particular emphasis on their activity against clinically relevant microorganisms.

Antimicrobial Spectrum and Efficacy

Derivatives of this compound, particularly those where the chloromethyl group is used as a handle to introduce other functional moieties, have shown promising antimicrobial activity. A notable class of these derivatives includes the 1,2,3-triazole analogs, synthesized from the corresponding azide derivative of the quinolizine core.

While comprehensive quantitative data for a wide range of derivatives remains an active area of research, existing studies provide a strong indication of their potential. The following table summarizes the qualitative antimicrobial activity of several key derivatives based on available literature.

Table 1: Summary of Antimicrobial Activity of 1-(Substituted-methyl)octahydro-2H-quinolizine Derivatives

| Compound ID | Derivative Class | Target Microorganism | Activity Level | Reference |

| 1 | (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine | Escherichia coli | High | [3] |

| Staphylococcus aureus | Moderate | [3] | ||

| Bacillus subtilis | Moderate | [3] | ||

| 2 | (1S,9aR)-1-[4-(m-tolyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | Staphylococcus aureus | High | [3] |

| Bacillus subtilis | Moderate | [3] | ||

| Escherichia coli | Moderate | [3] | ||

| 3 | (1S,9aR)-1-[4-phenyl-1H-1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine | Staphylococcus aureus | High | [3] |

| Bacillus subtilis | Moderate | [3] | ||

| Escherichia coli | Moderate | [3] | ||

| 4 | (1S,9aR)-{1-[(4-(hydroxymethyl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | Staphylococcus aureus | Moderate | [3] |

| Bacillus subtilis | Moderate | [3] | ||

| Escherichia coli | Moderate | [3] |

Note: The activity levels "High" and "Moderate" are as described in the source literature and are not based on standardized MIC breakpoints.

Experimental Protocols

The evaluation of the antimicrobial activity of these compounds typically follows standardized methods to ensure reproducibility and comparability of results. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Determination of Minimum Inhibitory Concentration (MIC) - Antibacterial

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antibacterial MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) against bacteria.

Materials:

-

Test compounds (derivatives of this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for stock solutions

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

Procedure:

-

Stock Solution Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first column of wells, resulting in an initial dilution.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control well (CAMHB with inoculum, no compound) and a negative control well (CAMHB only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).

Determination of Minimum Inhibitory Concentration (MIC) - Antifungal

A similar broth microdilution method is used for antifungal susceptibility testing, following CLSI guidelines.

Materials:

-

Test compounds

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium

-

Other materials as listed for the antibacterial protocol.

Procedure: The procedure is analogous to the antibacterial protocol, with the key difference being the use of RPMI-1640 as the growth medium and incubation conditions appropriate for the specific fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).

Putative Mechanism of Action

The precise molecular mechanisms by which quinolizidine alkaloids and their derivatives exert their antimicrobial effects are still under investigation. However, the prevailing hypothesis for this class of compounds is the interference with fundamental cellular processes in bacteria. The lipophilic nature of the quinolizidine core allows for penetration of the bacterial cell membrane. Once inside, these compounds are thought to disrupt vital processes such as DNA replication and protein synthesis.

Proposed General Mechanism of Action

Caption: Postulated mechanism of antimicrobial action for quinolizidine derivatives.

This proposed mechanism suggests that the compounds may intercalate with bacterial DNA or bind to ribosomes, thereby halting the production of essential proteins and leading to a bacteriostatic or bactericidal effect. Further research is required to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

Derivatives of this compound represent a promising class of compounds in the development of new antimicrobial agents. The available data indicates a significant spectrum of activity against both Gram-positive and Gram-negative bacteria. The synthetic tractability of the core structure allows for the generation of diverse chemical libraries, which can be screened for enhanced potency and a broader spectrum of activity. Future work should focus on generating comprehensive quantitative data (MIC values) for a wider range of derivatives and elucidating the specific molecular mechanisms of action to guide further drug design and optimization.

References

- 1. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Two-Step Synthesis of 1-(chloromethyl)octahydro-2H-quinolizine from Lupinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 1-(chloromethyl)octahydro-2H-quinolizine from the readily available lupin alkaloid, (-)-lupinine. The synthesis proceeds via a mesylate intermediate, which is subsequently converted to the target chloromethyl derivative. This method offers a reliable pathway to a potentially valuable building block for the development of novel therapeutic agents. Detailed experimental procedures, quantitative data, and a workflow visualization are presented to facilitate replication and further investigation by researchers in medicinal chemistry and drug development.

Introduction

Quinolizidine alkaloids, such as lupinine, represent a class of natural products with diverse biological activities.[1] Chemical modification of these scaffolds is a key strategy in the discovery of new therapeutic leads. The introduction of a chloromethyl group onto the quinolizidine core, as in this compound, provides a reactive handle for further chemical elaboration, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. This document outlines a robust and reproducible two-step synthesis to obtain this valuable intermediate.

Synthesis Pathway

The synthesis of this compound from lupinine is achieved in two sequential steps:

-

Mesylation of Lupinine: The primary hydroxyl group of lupinine is converted to a good leaving group by reaction with methanesulfonyl chloride to form (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate.

-

Chlorination of the Mesylate: The mesylate intermediate undergoes nucleophilic substitution with a chloride source, such as lithium chloride, to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate

This protocol is adapted from a published procedure.[2]

Materials:

-

(-)-Lupinine (C₁₀H₁₉NO, MW: 169.26 g/mol )

-

Methanesulfonyl chloride (MsCl, CH₃SO₂Cl, MW: 114.55 g/mol )

-

Triethylamine (TEA, (C₂H₅)₃N, MW: 101.19 g/mol )

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Chloroform

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask, dissolve lupinine (3.54 g, 21 mmol) and triethylamine (6.36 g, 63 mmol) in 200 mL of anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a solution of methanesulfonyl chloride (4.8 g, 42 mmol) in 20 mL of dichloromethane dropwise to the cooled reaction mixture.

-

Stir the reaction mixture for 30 minutes at 0°C, and then allow it to warm to room temperature and stir for an additional 6 hours.

-

Wash the reaction mixture twice with 20 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a chloroform-ethanol (50:1) mixture as the eluent to yield the mesylate.

Step 2: Synthesis of this compound

This protocol is based on standard procedures for the conversion of primary mesylates to alkyl chlorides.[3]

Materials:

-

(1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate (from Step 1)

-

Lithium chloride (LiCl, anhydrous, MW: 42.39 g/mol )

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 100 mL round-bottom flask, dissolve the mesylate from Step 1 in anhydrous N,N-dimethylformamide.

-

Add an excess of anhydrous lithium chloride (e.g., 3-5 equivalents) to the solution.

-

Heat the reaction mixture with stirring (e.g., to 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from lupinine.

| Parameter | Lupinine (Starting Material) | (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₁₀H₁₉NO | C₁₁H₂₁NO₃S | C₁₀H₁₈ClN[4] |

| Molecular Weight | 169.26 g/mol | 247.35 g/mol | 187.71 g/mol [4] |

| Yield | - | 93%[2] | Expected >80% |

| Appearance | Crystalline solid | - | - |

| 1H NMR | - | - | Expected signals for quinolizidine ring protons and a downfield shifted chloromethyl group.[5] |

| 13C NMR | - | - | Expected signals for the quinolizidine ring carbons and the chloromethyl carbon. |

| IR Spectroscopy | - | - | Expected C-Cl stretching vibration.[5] |

| Mass Spectrometry | - | - | Expected molecular ion peak corresponding to the molecular weight. |

Workflow Visualization

The following diagram illustrates the synthetic workflow from lupinine to this compound.

Caption: Synthetic pathway of this compound.

Conclusion

This application note details a practical and efficient two-step synthesis of this compound from lupinine. The provided protocols and data will be a valuable resource for researchers engaged in the chemical synthesis and development of novel quinolizidine-based compounds with potential therapeutic applications. The straightforward nature of this synthetic route allows for the production of significant quantities of the target molecule for further chemical exploration.

References

- 1. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound | C10H18ClN | CID 3732246 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1-(chloromethyl)octahydro-2H-quinolizine from Lupinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(chloromethyl)octahydro-2H-quinolizine, a valuable building block in medicinal chemistry and alkaloid synthesis. The described methodology is a robust two-step process commencing with the naturally occurring alkaloid, (-)-lupinine. The hydroxyl group of lupinine is first activated through mesylation, followed by a nucleophilic substitution with a chloride source to yield the target compound. This indirect approach is often preferred over direct chlorination with reagents like thionyl chloride to avoid potential side reactions and ensure high purity of the final product. The protocols provided are based on established procedures for analogous transformations on the lupinine scaffold.

Introduction

Lupinine, a quinolizidine alkaloid, is a readily available chiral starting material for the synthesis of various biologically active compounds.[1] Its structural framework is a key feature in a number of natural products and synthetic molecules with interesting pharmacological properties. The conversion of the primary hydroxyl group of lupinine to a chloromethyl group furnishes this compound, a versatile intermediate for further chemical modifications, such as the introduction of different functional groups via nucleophilic substitution. This application note details a reliable and high-yielding synthetic route to this important chlorinated derivative.

Chemical Reaction Workflow

The synthesis proceeds in two distinct steps:

-

Mesylation of Lupinine: The hydroxyl group of lupinine is converted to a good leaving group, a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base.

-

Nucleophilic Substitution: The mesylate intermediate is then reacted with a chloride salt, such as lithium chloride, to displace the mesylate group and form the desired this compound.

Experimental Protocols

Materials and Methods

-

Reagents: (-)-Lupinine, methanesulfonyl chloride, triethylamine, lithium chloride, dichloromethane (DCM), N,N-dimethylformamide (DMF), magnesium sulfate (anhydrous), sodium bicarbonate, brine, deionized water. All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified.

-

Equipment: Round-bottom flasks, magnetic stirrer, stirring bars, dropping funnel, ice bath, rotary evaporator, column chromatography setup, thin-layer chromatography (TLC) plates (silica gel), standard laboratory glassware.

Step 1: Synthesis of (1R,9aR)-Octahydro-1H-quinolizin-1-yl)methyl methanesulfonate (Lupinine Mesylate)

This protocol is adapted from a similar procedure for the mesylation of lupinine.[2]

-

Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (-)-lupinine (e.g., 3.54 g, 21 mmol) in anhydrous dichloromethane (100 mL).

-

Addition of Base: Add triethylamine (e.g., 6.36 g, 63 mmol, 3 equiv.) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Mesylation: To the cooled, stirring solution, add a solution of methanesulfonyl chloride (e.g., 4.8 g, 42 mmol, 2 equiv.) in anhydrous dichloromethane (20 mL) dropwise via the dropping funnel over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, and then allow it to warm to room temperature and stir for 6 hours. The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of chloroform:methanol, 9:1).

-

Work-up:

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude lupinine mesylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform to chloroform-ethanol, 50:1) to yield the pure product.[2]

Step 2: Synthesis of this compound

This protocol is a modification of a nucleophilic substitution reaction on lupinine mesylate.[2]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified lupinine mesylate (e.g., 20 mmol) in N,N-dimethylformamide (50 mL).

-

Addition of Chloride Source: Add lithium chloride (e.g., excess, ~3-5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to a temperature sufficient to drive the reaction to completion (e.g., 70-90 °C) and stir for several hours (e.g., 5-10 hours). Monitor the reaction by TLC until the starting mesylate is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into water (100 mL).

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).

-

Combine the organic extracts and wash them with brine (2 x 40 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica gel (e.g., using a gradient of hexane to ethyl acetate or chloroform to methanol) to afford the pure product.

-

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Data Presentation

The following tables summarize the key reactants and expected products of the synthesis.

Table 1: Reactants and Stoichiometry for Mesylation of Lupinine

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |

| (-)-Lupinine | C₁₀H₁₉NO | 169.26[3] | 21 | 1.0 |

| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 42 | 2.0 |

| Triethylamine | C₆H₁₅N | 101.19 | 63 | 3.0 |

Table 2: Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| Lupinine Mesylate | C₁₁H₂₁NO₃S | 247.36 | 5.19 |

| This compound | C₁₀H₁₈ClN | 187.71[4] | 3.75 (from 20 mmol mesylate) |

Note: Actual yields will vary depending on experimental conditions and purification efficiency. A yield of 93% has been reported for the mesylation step.[2] The yield for the chlorination step is expected to be comparable to similar nucleophilic substitutions on this substrate.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling methanesulfonyl chloride, triethylamine, and chlorinated solvents.

-

Methanesulfonyl chloride is corrosive and a lachrymator; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Thionyl chloride, if used as an alternative chlorinating agent, is highly toxic and reacts violently with water.[5] Extreme caution should be exercised.

-

Triethylamine is flammable and has a strong odor.

-

Dichloromethane is a suspected carcinogen.

-

Follow standard laboratory safety procedures at all times.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. US8987469B2 - Process for the preparation of bendamustine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US8158784B2 - Quinuclidine derivative useful in the preparation of mequitazine - Google Patents [patents.google.com]

Synthesis of Novel Triazole Derivatives from 1-(Chloromethyl)octahydro-2H-quinolizine via Click Chemistry

Application Note AP-CHEM-21-001

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction: This application note details the synthesis of a library of novel 1,2,3-triazole derivatives based on the octahydro-2H-quinolizine scaffold. The synthetic strategy employs the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3]. The octahydro-2H-quinolizine core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Its combination with the versatile 1,2,3-triazole moiety, known for its broad range of biological activities including antimicrobial and antiviral properties, offers a promising avenue for the discovery of new therapeutic agents[4].

The synthesis commences with the conversion of the readily accessible starting material, 1-(chloromethyl)octahydro-2H-quinolizine, to the key intermediate, 1-(azidomethyl)octahydro-2H-quinolizine. This azide is then reacted with a variety of terminal alkynes via CuAAC to yield the target 1,4-disubstituted triazole derivatives. This methodology provides a robust and modular approach to generate a diverse set of quinolizine-triazole conjugates for biological screening.

Experimental Workflow

The overall synthetic workflow is depicted below, outlining the key steps from the starting material to the final triazole derivatives.

Caption: General workflow for the synthesis of triazole derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Azidomethyl)octahydro-2H-quinolizine (Intermediate 2)

This protocol describes the nucleophilic substitution of the chloride in this compound to yield the corresponding azide. The procedure is adapted from the synthesis of the analogous compound from a mesylate precursor[5].

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (2.65 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/ethanol mixture)

Procedure:

-

In a round-bottom flask, dissolve this compound in DMF.

-

Add sodium azide to the solution.

-

Stir the reaction mixture at 70°C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a petri dish to allow for the evaporation of the solvent in a well-ventilated fume hood.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., chloroform-ethanol, 50:1) to afford 1-(azidomethyl)octahydro-2H-quinolizine as a light yellow, mobile liquid[5].

Expected Yield: Based on the analogous reaction with the mesylate, a yield of approximately 60% is expected[5].

Protocol 2: General Procedure for the Synthesis of 1-((1-Substituted-1H-1,2,3-triazol-4-yl)methyl)octahydro-2H-quinolizine Derivatives

This protocol outlines the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction between 1-(azidomethyl)octahydro-2H-quinolizine and various terminal alkynes[5].

Materials:

-

1-(Azidomethyl)octahydro-2H-quinolizine (1.0 eq)

-

Substituted terminal alkyne (0.9 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.045 eq)

-

Sodium ascorbate (0.045 eq)

-

N,N-Dimethylformamide (DMF)

-

Hexane

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, chloroform/ethanol mixtures)

Procedure:

-

In a reaction vessel, dissolve 1-(azidomethyl)octahydro-2H-quinolizine and the substituted alkyne in DMF.

-

Add copper(II) sulfate pentahydrate and sodium ascorbate to the mixture.

-

Stir the reaction at 75°C for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. If a precipitate forms, filter it, wash with hexane, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., chloroform, followed by a gradient of chloroform/ethanol from 100:1 to 10:1) to yield the desired triazole derivative[5].

Reaction Signaling Pathway

The CuAAC reaction proceeds through a well-established catalytic cycle. The following diagram illustrates the key steps involved in the formation of the 1,4-disubstituted triazole ring.

Caption: Catalytic cycle of the CuAAC reaction.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of the azide intermediate and a selection of triazole derivatives, based on literature reports for analogous compounds derived from lupinine[5].

Table 1: Synthesis of 1-(Azidomethyl)octahydro-2H-quinolizine

| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | NaN₃ | DMF | 70 | 5 | 60-61 |

Table 2: Synthesis of Triazole Derivatives via CuAAC

| Alkyne (R-group) | Product | Yield (%) | m.p. (°C) |

| 4-Methoxyphenylacetylene | 1-{[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | N/A | N/A |

| m-Tolylacetylene | 1-{[4-(m-Tolyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | 80 | 141-142 |

| Phenylacetylene | 1-{[4-Phenyl-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | N/A | N/A |

| Propargyl alcohol | 1-{[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | 77 | N/A |

| 2-Methylbut-3-yn-2-ol | 1-{[4-(2-Hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | 81 | 137-139 |

N/A: Data not available in the cited literature.

Characterization Data

Selected characterization data for the synthesized compounds are provided below[5].

1-(Azidomethyl)octahydro-1H-quinolizine:

-

Appearance: Light yellow, mobile liquid.

-

IR (cm⁻¹): 2096 (N≡N).

-

¹H NMR (400 MHz, CDCl₃), δ (ppm): 3.54 (dd, J = 12.6, 5.3 Hz, 1H), 3.42 (dd, J = 12.6, 9.6 Hz, 1H), 2.82-2.72 (m, 2H), 1.99-1.80 (m, 4H), 1.76-1.58 (m, 3H), 1.57-1.30 (m, 6H), 1.26-1.12 (m, 1H).

1-{[4-(m-tolyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine:

-

Appearance: White crystals.

-

¹³C NMR (125 MHz, CDCl₃), δ (ppm): 147.5, 138.3, 130.5, 128.6, 128.5, 126.2, 122.7, 120.0, 64.3, 57.2, 56.9, 48.5, 39.1, 29.6, 26.2, 25.4, 24.7, 21.3, 20.5.

1-{[4-(2-Hydroxypropan-2-yl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine:

-

Appearance: White crystalline powder.

-

IR (cm⁻¹): 3423 (OH).

-

¹H NMR (400 MHz, CDCl₃), δ (ppm): 7.37 (s, 1H), 4.65 (dd, J = 13.9, 3.2 Hz, 1H), 4.51 (dd, J = 13.9, 9.2 Hz, 1H), 2.67 (br. s, 1H), 2.19-2.15 (m, 1H), 2.12-2.05 (m, 1H), 2.05-1.91 (m, 2H), 1.90-1.72 (m, 2H), 1.60 (s, 6H), 1.58-1.38 (m, 5H), 1.37-1.18 (m, 3H).

Conclusion

This application note provides a comprehensive guide for the synthesis of novel triazole derivatives of octahydro-2H-quinolizine. The described protocols are robust and versatile, allowing for the generation of a diverse library of compounds for further investigation in drug discovery and development programs. The high efficiency and modularity of the CuAAC reaction make this an attractive synthetic route for accessing these promising hybrid molecules.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine | MDPI [mdpi.com]